molecular formula C17H26N2O3S B2760510 3,4-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide CAS No. 2415603-14-2

3,4-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide

Cat. No.: B2760510
CAS No.: 2415603-14-2
M. Wt: 338.47
InChI Key: SIKHAMLGVMWULW-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide: is a synthetic organic compound with the molecular formula C17H26N2O3S and a molecular weight of 338.47 g/mol. This compound is characterized by the presence of a benzenesulfonamide group, a pyrrolidine ring, and an oxane (tetrahydropyran) ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction using a suitable oxane precursor.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be attached through a sulfonation reaction involving benzenesulfonyl chloride and the pyrrolidine-oxane intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry:

  • Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3,4-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide
  • 3,4-Dimethyl-N-[1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]benzenesulfonamide
  • 3,4-Dimethyl-N-[1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]benzenesulfonamide

Comparison:

  • Structural Differences: The presence of different substituents on the pyrrolidine and oxane rings can lead to variations in chemical reactivity and biological activity.
  • Unique Properties: this compound is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-3-4-17(11-14(13)2)23(20,21)18-15-5-8-19(12-15)16-6-9-22-10-7-16/h3-4,11,15-16,18H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKHAMLGVMWULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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